![molecular formula C12H13NO5 B2920008 6,7-Dimethoxy-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid CAS No. 105106-20-5](/img/structure/B2920008.png)
6,7-Dimethoxy-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid
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Overview
Description
“6,7-Dimethoxy-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid” is a chemical compound with the molecular formula C12H13NO5 . It has a molecular weight of 251.24 . The IUPAC name for this compound is 6,7-dimethoxy-2-oxo-1,2,3,4-tetrahydro-4-quinolinecarboxylic acid .
Synthesis Analysis
The synthesis of this compound involves a combination of two synthetic methods: the Petasis reaction and Pomeranz–Fritsch–Bobbitt cyclization . The diastereomeric morpholinone derivative N - (2,2-diethoxyethyl)-3- (3,4-dimethoxyphenyl)-5-phenyl-1,4-oxazin-2-one formed in the Petasis reaction was further transformed into 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid via Pomeranz–Fritsch–Bobbitt cyclization .Molecular Structure Analysis
The InChI code for this compound is 1S/C12H13NO5/c1-17-9-3-6-7 (12 (15)16)4-11 (14)13-8 (6)5-10 (9)18-2/h3,5,7H,4H2,1-2H3, (H,13,14) (H,15,16) . This code provides a unique representation of the compound’s molecular structure.Chemical Reactions Analysis
The compound has been involved in various chemical reactions. For instance, it has been used in the preparation of 1-allyl-4-hydroxy-6,7-di-methoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid arylalkylamides .Scientific Research Applications
Enantioselective Synthesis
The compound has been utilized in enantioselective synthesis processes. A study described the first synthesis of both enantiomers of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid through dynamic kinetic resolution. This process was based on enzymatic hydrolysis, achieving high enantiopurity and good yields, showcasing its potential in producing enantiomerically pure compounds for further scientific research (Paál et al., 2008).
Photolabile Protecting Group
Another application involves its role as a photolabile protecting group. A new photolabile protecting group for carboxylic acids based on a related structure demonstrated greater single photon quantum efficiency and sensitivity to multiphoton-induced photolysis, suggesting its utility in the controlled release of biologically active molecules in vivo (Fedoryak & Dore, 2002).
NMDA Receptor Antagonism
Derivatives of the compound have been synthesized and evaluated for antagonist activity at the glycine site on the NMDA receptor, offering insights into the design of new therapeutic agents targeting the central nervous system. This research demonstrates the importance of structural features for binding and antagonist activity (Carling et al., 1992).
Antiproliferative Activity
The compound has shown promise in anticancer research, with a study evaluating its antiproliferative action against hepatocellular carcinoma in rats. The findings highlighted its potential protective action on liver tissues and its influence on metabolic alterations induced by hepatocellular carcinoma, suggesting further investigation for anticancer therapy (Kumar et al., 2017).
Crystal Structure Formation
Research into the crystal structure formation involving 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline with other compounds has provided insights into the interactions and formation mechanisms of salt-cocrystal structures. This study contributes to understanding the solid-state chemistry of pharmaceutical compounds and their crystallization processes (Shishkina et al., 2019).
Future Directions
Compounds with the tetrahydroisoquinoline core, like this one, are currently subject to growing interest due to their diverse biological activities . They are being studied for their potential applications in drug development, from anti-inflammatory, anti-viral, anti-fungal, or anti-cancer compounds to Parkinson’s disease treatment . Therefore, future research directions may include further exploration of its biological activities and potential therapeutic applications.
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various receptors and enzymes, influencing a range of biological processes .
Mode of Action
It’s known that similar quinoline derivatives can interact with their targets through various mechanisms, such as binding to active sites or allosteric modulation .
Biochemical Pathways
Quinoline derivatives are known to influence a variety of biochemical pathways, including those involved in cell signaling, metabolism, and gene expression .
Pharmacokinetics
Similar compounds are known to be well-absorbed and distributed throughout the body, metabolized by various enzymes, and excreted through the kidneys .
Result of Action
Similar compounds have been found to exert a variety of effects at the molecular and cellular levels, including modulation of enzyme activity, alteration of cell signaling pathways, and influence on gene expression .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets . .
properties
IUPAC Name |
6,7-dimethoxy-2-oxo-3,4-dihydro-1H-quinoline-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO5/c1-17-9-3-6-7(12(15)16)4-11(14)13-8(6)5-10(9)18-2/h3,5,7H,4H2,1-2H3,(H,13,14)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXVMJMFYNJWXET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(CC(=O)N2)C(=O)O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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